molecular formula C8H15N3O2 B3226443 N-ethyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255853-57-6

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B3226443
CAS No.: 1255853-57-6
M. Wt: 185.22 g/mol
InChI Key: VFIGITLUALCZKJ-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound with a molecular formula of C8H14N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with an appropriate amine. One common method is to react ethyl 2-(3-oxopiperazin-2-yl)acetate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often employs automated systems for precise control of temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-oxopiperazin-2-yl)acetamide
  • N-propyl-2-(3-oxopiperazin-2-yl)acetamide
  • N-butyl-2-(3-oxopiperazin-2-yl)acetamide

Uniqueness

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-9-7(12)5-6-8(13)11-4-3-10-6/h6,10H,2-5H2,1H3,(H,9,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIGITLUALCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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